Sultopride hydrochloride

Description

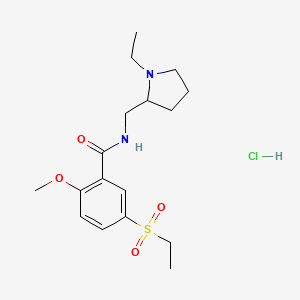

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4S.ClH/c1-4-19-10-6-7-13(19)12-18-17(20)15-11-14(24(21,22)5-2)8-9-16(15)23-3;/h8-9,11,13H,4-7,10,12H2,1-3H3,(H,18,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGOWMQPOGQYFFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)CC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23694-17-9, 53583-79-2 (Parent) | |

| Record name | Benzamide, N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23694-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sultopride hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023694179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0049070 | |

| Record name | Sultopride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55619-22-2, 23694-17-9 | |

| Record name | Sultopride hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55619-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sultopride hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023694179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sultopride hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulphonyl)-2-methoxybenzamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulphonyl)-2-methoxybenzamide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULTOPRIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q6926T32J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sultopride Hydrochloride: A Technical Analysis of its Mechanism of Action at Dopamine D2/D3 Receptors

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of sultopride hydrochloride, a substituted benzamide antipsychotic, with a specific focus on its interaction with dopamine D2 and D3 receptors. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of neuropharmacology and psychopharmacology.

Executive Summary

This compound is a selective antagonist of D2-like dopamine receptors, exhibiting high affinity for both D2 and D3 subtypes.[1] Its therapeutic effects in treating schizophrenia are primarily attributed to the blockade of these receptors in the central nervous system.[2][3] Functionally, this antagonism counteracts the canonical Gi/o-coupled signaling pathway, leading to a disinhibition of adenylyl cyclase and a subsequent normalization of cyclic adenosine monophosphate (cAMP) levels. This guide details the quantitative binding affinities of sultopride, the downstream signaling consequences of its antagonism, and the standard experimental protocols used to characterize these interactions.

Molecular Profile and Binding Affinity

Sultopride's primary mechanism of action is its competitive antagonism at D2 and D3 dopamine receptors.[1] It displays a high affinity for these receptors in the nanomolar range, with significantly lower affinity for other dopamine receptor subtypes and negligible interaction with serotonergic, adrenergic, or histaminergic receptors. This selectivity contributes to its specific pharmacological profile.

The binding affinity of a compound is typically expressed by the inhibition constant (Ki), which represents the concentration of the competing ligand (sultopride) that will bind to 50% of the receptors in the absence of the radioligand at equilibrium. A lower Ki value indicates a higher binding affinity.

Table 1: Sultopride Binding Affinity (Ki) at Dopamine Receptors

| Receptor Subtype | Ki (nM) | Species/Tissue Source | Radioligand Used |

| Dopamine D2 | 18 | Rat | [³H]Spiperone |

| Dopamine D3 | 22 | Human | [³H]YM-09151-2 |

| Dopamine D4 | 7,700 | Human | [³H]Spiperone |

| Dopamine D1 | >10,000 | Rat | [³H]SCH23390 |

| Data compiled from publicly available sources. |

Downstream Signaling Pathway: D2/D3 Receptor Antagonism

Dopamine D2 and D3 receptors are G-protein coupled receptors (GPCRs) that signal through the Gi/o pathway.[4][5] Upon activation by endogenous dopamine, the associated Gi protein inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cAMP.[4] Sultopride, as a competitive antagonist, binds to the D2/D3 receptor but does not activate it, thereby blocking dopamine's ability to initiate this signaling cascade. The consequence is a prevention of the dopamine-induced decrease in cAMP levels.

Key Experimental Methodologies

The characterization of sultopride's mechanism of action relies on standardized in vitro assays. The following sections detail the protocols for determining binding affinity and functional antagonism.

Radioligand Binding Assay (Competition)

This assay quantifies the affinity (Ki) of a test compound (sultopride) by measuring its ability to displace a radiolabeled ligand of known affinity from the target receptor.

Objective: To determine the Ki of sultopride for D2/D3 receptors.

Materials:

-

Receptor Source: Cell membranes from CHO-K1 or HEK293 cells stably expressing human D2 or D3 receptors.

-

Radioligand: [³H]Spiperone (a high-affinity D2/D3/D4 antagonist).[6]

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 10 µM haloperidol or (+)-butaclamol).[6]

-

Assay Buffer: Tris-HCl buffer with physiological salts.

-

Instrumentation: Scintillation counter, 96-well filtration apparatus.

Protocol:

-

Membrane Preparation: Homogenize receptor-expressing cells and prepare a membrane suspension via centrifugation. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Plate Setup: In a 96-well plate, add assay buffer, the membrane preparation, and serial dilutions of sultopride.

-

Controls: Include wells for "Total Binding" (no competing ligand) and "Non-specific Binding" (with excess non-labeled antagonist).

-

Reaction Initiation: Add a fixed concentration of [³H]Spiperone (typically at a concentration close to its Kd value) to all wells to start the binding reaction.[7]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of sultopride. Determine the IC50 (concentration of sultopride that inhibits 50% of specific binding) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonist Assay (cAMP Measurement)

This assay measures the ability of an antagonist to block the functional response of a receptor to an agonist. For Gi-coupled receptors like D2/D3, this involves measuring the antagonist's ability to prevent the agonist-induced inhibition of cAMP production.

Objective: To determine the functional potency (IC50) of sultopride in blocking D2/D3 receptor signaling.

Materials:

-

Cell Line: A cell line (e.g., CHO-K1) stably expressing the D2 or D3 receptor.

-

Agonist: A D2/D3 receptor agonist (e.g., dopamine or quinpirole).

-

Adenylyl Cyclase Stimulator: Forskolin (to raise basal cAMP levels, creating a window for inhibition).

-

Test Compound: this compound.

-

cAMP Detection Kit: A commercial kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[8]

Protocol:

-

Cell Seeding: Plate the D2/D3-expressing cells in a 96-well plate and culture overnight.

-

Antagonist Pre-incubation: Treat cells with various concentrations of sultopride and incubate for a defined period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed concentration of a D2/D3 agonist (e.g., at its EC80 concentration) along with forskolin to all wells (except negative controls).

-

Incubation: Incubate for a specific time (e.g., 30 minutes) to allow for the modulation of intracellular cAMP levels.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the measured cAMP levels against the log concentration of sultopride. The data will show that as sultopride concentration increases, it reverses the agonist's inhibitory effect on cAMP production. Determine the IC50 value, which represents the concentration of sultopride that restores the response halfway to the level seen with forskolin alone.

Conclusion

This compound functions as a potent and selective antagonist at dopamine D2 and D3 receptors. Its mechanism of action is well-characterized by its high nanomolar binding affinity and its ability to functionally block the Gi/o-coupled signaling cascade, thereby preventing the dopamine-mediated inhibition of cAMP production. The experimental protocols detailed herein represent the standard methodologies for quantifying these key pharmacological parameters, providing a robust framework for the continued investigation and development of D2/D3 receptor-targeted therapeutics.

References

- 1. Sultopride - Wikipedia [en.wikipedia.org]

- 2. Characteristics of [3H]sultopride binding to rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 6. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 7. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]

- 8. benchchem.com [benchchem.com]

Pharmacological Profile of Sultopride Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profile of sultopride hydrochloride, a substituted benzamide atypical antipsychotic. The document synthesizes key data on its mechanism of action, pharmacodynamics, and pharmacokinetics, presenting quantitative information in structured tables and visualizing complex pathways and processes through diagrams.

Introduction

Sultopride is an atypical antipsychotic of the benzamide chemical class, developed for the treatment of schizophrenia and other psychoses.[1][2][3] Launched in 1976, it has been used in Europe and Japan for managing acute and chronic psychoses, particularly for its utility in the emergency management of agitation in psychotic or aggressive patients.[2][4][5] Structurally related to sulpiride, sultopride exhibits a distinct pharmacological profile characterized by selective dopamine receptor antagonism.[2][5] This guide details the core pharmacological characteristics of this compound, providing a technical foundation for research and development professionals.

Mechanism of Action

The primary mechanism of action of this compound is its potent and selective antagonism of dopamine D2 and D3 receptors.[1][4][6] In psychiatric conditions like schizophrenia, an overactivity of dopamine transmission in the mesolimbic pathway is associated with positive symptoms such as hallucinations and delusions.[1] Sultopride exerts its antipsychotic effects by binding to and blocking these D2 receptors, which reduces the overactive dopaminergic signaling and alleviates these symptoms.[1][7]

While its primary therapeutic effects are attributed to D2/D3 blockade, sultopride has also been noted to have some affinity for the gamma-hydroxybutyrate (GHB) receptor, a property it shares with the related compound amisulpride.[4] Unlike many other antipsychotics, sultopride demonstrates little to no significant affinity for serotonin (5-HT1A, 5-HT2), adrenergic (α1, α2), acetylcholine, or histamine (H1) receptors, contributing to its specific side-effect profile.[8]

Pharmacodynamics

The pharmacodynamic properties of sultopride are defined by its receptor binding profile and the consequent physiological and behavioral effects.

Receptor Binding Affinity

Sultopride is a selective antagonist with high affinity for dopamine D2 and D3 receptors and significantly lower affinity for the D4 subtype.[8] Its selectivity is a key feature, distinguishing it from broader-spectrum antipsychotics. The binding affinities (Ki) are summarized below.

| Receptor Target | Ligand/Assay Condition | Ki (nM) | Species | Reference |

| Dopamine D2 | vs. [3H]-Spiperone | 18 | Rat | [8] |

| Dopamine D3 | vs. [3H]-YM-09151-2 | 22 | Human | [8] |

| Dopamine D4 | vs. [3H]-Spiperone | 7,700 | Human | [8] |

| Dopamine D1 | vs. [3H]-SCH23390 | >10,000 | Rat | [8] |

In Vivo Effects

Clinical studies demonstrate that sultopride is highly effective in controlling agitation and manic syndromes, with oral doses of 1,200-1,800 mg daily controlling excitation within one to three days.[5] Its potent antipsychotic action has been shown to be superior to the butyrophenone fluanisone for treating chronic agitation states in psychotic patients.[9] However, its potent D2 antagonism, particularly in the nigrostriatal pathway, is also linked to a high incidence of extrapyramidal side effects (EPS), such as parkinsonian symptoms, dystonia, and akathisia.[1][2][5]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. mims.com [mims.com]

- 3. Sultopride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Sultopride - Wikipedia [en.wikipedia.org]

- 5. [Situation of sultopride among present-day neuroleptics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. What is this compound used for? [synapse.patsnap.com]

- 8. This compound = 98 HPLC 23694-17-9 [sigmaaldrich.com]

- 9. [Comparative trials on sultopride and fluanisone] - PubMed [pubmed.ncbi.nlm.nih.gov]

Sultopride Hydrochloride: A Comprehensive Technical Guide on its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sultopride hydrochloride is a substituted benzamide atypical antipsychotic agent with selective antagonistic activity against dopamine D2 and D3 receptors. This technical guide provides an in-depth overview of the synthesis of this compound, including a detailed experimental protocol for a known synthetic route and a plausible alternative pathway. The chemical and physical properties of this compound are summarized, and comprehensive experimental protocols for its analysis by High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are provided. Furthermore, the signaling pathways of the dopamine D2 and D3 receptors, the primary pharmacological targets of sultopride, are illustrated. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in the development and analysis of this pharmacologically significant compound.

Chemical Properties of this compound

This compound is the hydrochloride salt of sultopride. Its chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide;hydrochloride | [] |

| Synonyms | (±)-Sultopride HCl, LIN 1418 HCl, Barnotil | |

| Chemical Formula | C₁₇H₂₇ClN₂O₄S | [2] |

| Molecular Weight | 390.93 g/mol | [2] |

| Appearance | White to off-white solid/powder | [] |

| Melting Point | 181-182 °C | [] |

| Solubility | Soluble in methanol (slightly), acetonitrile (slightly), and water (2 mg/mL, clear solution). | [][3] |

| pKa (of free base) | 13.22 (strongest acidic), 8.22 (strongest basic) | [4] |

| Storage | Store at 2-8°C | [] |

Synthesis of this compound

The synthesis of this compound typically involves the amidation of a substituted benzoic acid derivative with an appropriate amine. A known manufacturing process is detailed below, followed by a plausible alternative synthetic route.

Established Synthetic Route

The synthesis of this compound can be achieved through the reaction of 2-methoxy-5-(ethylsulfonyl)benzoic acid with N-(aminomethyl)-1-ethylpyrrolidine, followed by conversion to its hydrochloride salt.

References

An In-depth Technical Guide to the Early In Vitro Studies of Sultopride Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational in vitro studies of sultopride hydrochloride, a substituted benzamide antipsychotic. The document focuses on its mechanism of action, receptor binding profile, and the experimental methodologies used in its early evaluations. All quantitative data are presented in structured tables for comparative analysis, and key concepts are visualized through diagrams to facilitate understanding.

Core Mechanism of Action

This compound primarily exerts its antipsychotic effects through the potent and selective antagonism of dopamine D2 and D3 receptors.[1][2] In vitro studies have consistently demonstrated its high affinity for these receptor subtypes, which are coupled to G proteins and play a crucial role in neurotransmission.[3] By blocking these receptors, sultopride modulates dopamine-mediated signaling, which is often dysregulated in psychotic disorders.[1][4]

Receptor Binding Profile

The selectivity of sultopride is a key feature highlighted in early in vitro research. It displays a significantly lower affinity for dopamine D1 and D4 receptors and negligible affinity for a range of other receptors, including serotonin (5-HT1A, 5-HT2, 5-HT3), adrenergic (α1, α2), acetylcholine, and histamine (H1) receptors. This selective binding profile is believed to contribute to its specific therapeutic effects and side-effect profile.

Quantitative Analysis of Receptor Binding Affinity

The following table summarizes the quantitative data from early in vitro competitive binding assays for this compound. These values indicate the concentration of the drug required to inhibit the binding of a radiolabeled ligand to its receptor by 50% (IC50) or the equilibrium dissociation constant (Ki), which reflects the affinity of the drug for the receptor.

| Receptor Subtype | Species/Tissue | Radioligand | Ki (nM) | IC50 (nM) | Reference |

| Dopamine D2 | Rat | Spiperone | 18 | ||

| Dopamine D2 | - | - | 120 | [3] | |

| Dopamine D3 | Human | YM-09151-2 | 22 | ||

| Dopamine D3 | - | - | 4.8 | [3] | |

| Dopamine D4 | Human | Spiperone | 7700 | ||

| Dopamine D1 | Rat | SCH23390 | >10000 |

Experimental Protocols

The characterization of this compound's in vitro pharmacology has relied on established experimental techniques, primarily competitive radioligand binding assays.

Competitive Radioligand Binding Assay

This technique is employed to determine the affinity of a test compound (sultopride) for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor with high affinity.

General Protocol:

-

Tissue/Cell Preparation: Membranes from brain regions rich in the receptor of interest (e.g., rat striatum for D2 receptors) or cell lines genetically engineered to express a specific human receptor subtype are prepared.

-

Incubation: The prepared membranes or cells are incubated in a buffer solution containing:

-

A fixed concentration of a specific high-affinity radioligand (e.g., [³H]-Spiperone for D2 receptors).

-

Varying concentrations of the unlabeled test compound (this compound).

-

-

Equilibrium: The mixture is incubated for a specific duration to allow the binding to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration.

-

Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways

As a dopamine D2/D3 receptor antagonist, this compound inhibits the downstream signaling cascades initiated by the binding of dopamine to these receptors. D2 and D3 receptors are G protein-coupled receptors (GPCRs) that typically couple to Gi/o proteins.

Mechanism of Antagonism:

-

Dopamine Binding (Agonist Action): Under normal physiological conditions, dopamine binds to D2/D3 receptors, activating the associated Gi/o protein. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.

-

Sultopride Binding (Antagonist Action): this compound competitively binds to the same site on the D2/D3 receptor as dopamine but does not activate the receptor. By occupying the binding site, sultopride prevents dopamine from binding and initiating the downstream signaling cascade. This results in a blockade of the inhibitory effect on adenylyl cyclase, thereby preventing the dopamine-induced decrease in cAMP levels.

Conclusion

The early in vitro studies of this compound were instrumental in defining its pharmacological profile as a selective dopamine D2/D3 receptor antagonist. The quantitative data from competitive binding assays established its high affinity for these receptors and its selectivity over other neurotransmitter receptors. The experimental protocols, primarily radioligand binding assays, provided a robust framework for characterizing its mechanism of action. This foundational research has been crucial for understanding its therapeutic effects in the treatment of schizophrenia and other psychotic disorders. Further research building on these early in vitro findings has continued to elucidate the complex pharmacology of this important antipsychotic agent.

References

An In-depth Technical Guide on the Binding Affinity of Sultopride Hydrochloride to Dopamine Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of sultopride hydrochloride to dopamine receptors. Sultopride, a substituted benzamide atypical antipsychotic, exerts its therapeutic effects primarily through its interaction with the dopaminergic system. A thorough understanding of its receptor binding profile is crucial for elucidating its mechanism of action and guiding further drug development.

Core Data Presentation: Binding Affinity of this compound

This compound demonstrates a high affinity and selectivity for the D2-like dopamine receptors, particularly the D2 and D3 subtypes.[1] The following table summarizes the available quantitative data on the binding affinity of sultopride to these receptors.

| Receptor Subtype | Ligand | Value | Units | Species | Tissue/System | Reference |

| Dopamine D2 | Sultopride | 120 | IC50 (nM) | - | In vitro | [1] |

| Dopamine D3 | Sultopride | 4.8 | IC50 (nM) | - | In vitro | [1] |

| Dopamine D2 | [3H]Sultopride | 5.8 | Kd (nM) | Rat | Striatum | [2] |

IC50: The half maximal inhibitory concentration, indicating the concentration of a drug that is required for 50% inhibition in vitro. Kd: The equilibrium dissociation constant, representing the concentration of a ligand at which half of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.

It is important to note that sultopride and its parent compound, sulpiride, are selective antagonists of dopamine D2 receptors.[3] Studies comparing the two indicate that while both are selective for D2-like receptors, sultopride often exhibits different effects on dopamine turnover in various brain regions.[3]

Experimental Protocols: Radioligand Competition Binding Assay

The determination of binding affinity (Ki) or inhibitory concentration (IC50) of an unlabeled compound like this compound is typically achieved through a radioligand competition binding assay. This method measures the ability of the unlabeled compound to displace a radiolabeled ligand from its receptor.

I. Materials and Reagents

-

Receptor Source: Cell membranes prepared from cell lines stably expressing the desired human dopamine receptor subtype (e.g., HEK293 or CHO cells) or tissue homogenates from specific brain regions (e.g., rat striatum).

-

Radioligand: A high-affinity radiolabeled ligand specific for the dopamine receptor subtype being studied (e.g., [3H]spiperone for D2, D3, and D4 receptors).[4][5]

-

Unlabeled Ligand: this compound.

-

Assay Buffer: Typically 50 mM Tris-HCl buffer containing physiological salts (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2), pH 7.4.

-

Non-specific Binding (NSB) Agent: A high concentration of a known dopamine receptor antagonist (e.g., 10 µM haloperidol or (+)-butaclamol) to determine the amount of radioligand binding to non-receptor sites.[4]

-

Scintillation Cocktail: For quantifying the radioactivity.

-

Glass Fiber Filters: To separate bound from unbound radioligand.

-

Filtration Apparatus: A cell harvester or vacuum filtration manifold.

-

Scintillation Counter: To measure the radioactivity.

II. Procedure

-

Membrane Preparation:

-

Homogenize the cells or tissue in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of approximately 100-200 µg/mL. Protein concentration can be determined using a standard protein assay like the Bradford assay.

-

-

Assay Setup:

-

The assay is typically performed in 96-well plates with a total reaction volume of 200-250 µL.

-

Prepare serial dilutions of this compound in the assay buffer.

-

To each well, add the following in order:

-

Assay Buffer

-

Cell membrane preparation

-

Either the unlabeled this compound at various concentrations, assay buffer for total binding (TB), or the NSB agent for non-specific binding.

-

Radioligand at a concentration close to its Kd value.

-

-

-

Incubation:

-

Incubate the plates at room temperature or 37°C for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester or vacuum manifold.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

-

III. Data Analysis

-

Calculate Specific Binding:

-

Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

-

Generate Competition Curve:

-

Plot the percentage of specific binding against the logarithm of the concentration of this compound.

-

-

Determine IC50:

-

The IC50 value is the concentration of this compound that displaces 50% of the specifically bound radioligand. This can be determined from the competition curve using non-linear regression analysis.

-

-

Calculate Ki (optional):

-

The Ki value, which represents the binding affinity of the unlabeled ligand, can be calculated from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.

-

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow of a radioligand competition binding assay.

Dopamine D2 Receptor Signaling Pathway

Caption: Antagonistic action of sultopride on the D2 receptor signaling pathway.

Binding Selectivity of Sultopride

Caption: Selectivity of sultopride for dopamine receptor subtypes.

References

- 1. researchgate.net [researchgate.net]

- 2. Characteristics of [3H]sultopride binding to rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differences in effects of sultopride and sulpiride on dopamine turnover in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 5. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]

Sultopride Hydrochloride: A Comprehensive Technical Guide to its Pharmacokinetics and Metabolism in Preclinical Animal Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sultopride, a substituted benzamide with atypical antipsychotic properties, has been the subject of numerous preclinical investigations to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides an in-depth summary of the pharmacokinetics and metabolism of sultopride hydrochloride in key animal models, including rats, rabbits, and dogs. Significant interspecies differences in biotransformation have been observed, with these animal models metabolizing sultopride more extensively than humans. This document synthesizes available quantitative data into structured tables, details experimental methodologies from pivotal studies, and presents visual diagrams of metabolic pathways and experimental workflows to offer a comprehensive resource for researchers in drug development.

Pharmacokinetics of Sultopride in Animal Models

This compound is readily absorbed following both oral and intramuscular administration in rats, rabbits, and dogs. The pharmacokinetic profile of sultopride exhibits notable differences across these species, particularly in its metabolic stability and elimination half-life.

Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of sultopride observed in different animal models. It is important to note that comprehensive data, particularly for Cmax and AUC, are not consistently available in the public domain for all studies.

Table 1: Pharmacokinetic Parameters of Sultopride in Rats

| Parameter | Oral Administration | Intramuscular Administration | Reference |

| Tmax (h) | 0.4 | Data not available | [1] |

| Half-life (h) | 2 | Data not available | [1] |

| Cmax | Data not available | Data not available | |

| AUC | Data not available | Data not available | |

| Protein Binding | < 25% | < 25% | [1] |

Table 2: Pharmacokinetic Parameters of Sultopride in Rabbits

| Parameter | Oral Administration | Intramuscular Administration | Intravenous Administration | Reference |

| Tmax (h) | ~1.1 | Data not available | Not Applicable | [1] |

| Half-life (h) | 1.5 | Data not available | Data not available | [1] |

| Cmax | Data not available | Data not available | Data not available | |

| AUC | Data not available | Data not available | Data not available | |

| Protein Binding | < 25% | < 25% | < 25% | [1] |

| Notes | In a study with intravenous administration of 50 mg/kg racemic sultopride, serum concentrations of the (-)-enantiomer were slightly higher than the (+)-enantiomer. | [2] |

Table 3: Pharmacokinetic Parameters of Sultopride in Dogs

| Parameter | Oral Administration | Intramuscular Administration | Reference |

| Tmax (h) | ~1.0 | Data not available | [1] |

| Half-life (h) | 3 | Data not available | [1] |

| Cmax | Data not available | Data not available | |

| AUC | Data not available | Data not available | |

| Protein Binding | < 25% | < 25% | [1] |

Distribution

Tissue distribution studies using radiolabeled sultopride (¹⁴C-sultopride) have been conducted in rats. Following administration, the highest concentrations of radioactivity were found in the liver, kidneys, hypophysis, and submaxillary gland.[1] Conversely, concentrations in the cerebrum and cerebellum were low, though sultopride does cross the blood-brain barrier.[1][3] In lactating rats, a high milk-to-blood AUC ratio of approximately 3.5 was observed, indicating significant excretion into breast milk.[1]

Excretion

The primary route of elimination for sultopride and its metabolites in all animal species studied is via the kidneys.[1] In male rats, a larger proportion of the administered dose is excreted through bile and feces compared to females.[1]

Metabolism of Sultopride in Animal Models

The biotransformation of sultopride shows marked differences between animal models and humans. While sultopride is relatively stable in humans, with about 90% of an oral dose excreted unchanged, it is metabolized more extensively in rats, rabbits, and dogs.[4] In these animal species, less than 40% of an oral dose of ¹⁴C-sultopride is excreted as the unchanged drug.[4] Four primary metabolites have been identified across these species, although their relative proportions vary significantly.

The major metabolic pathways observed are:

-

O-demethylation

-

N-de-ethylation

-

Oxidation of the pyrrolidine ring

Table 4: Major Urinary Metabolites of Sultopride in Different Species

| Species | Major Metabolite(s) | Reference |

| Rat | O-desmethyl sultopride | [4] |

| Rabbit | Oxo-sultopride and O-desmethyl sultopride | [4] |

| Dog | N-desethyl sultopride and Oxo-sultopride | [4] |

Experimental Protocols

Detailed experimental protocols from the original studies are not fully available. However, based on the methodologies described in the publications and standard practices for pharmacokinetic and metabolism studies, the following outlines the likely procedures employed.

Animal Models and Drug Administration

-

Animals: Male and female Sprague-Dawley rats, New Zealand white rabbits, and beagle dogs were likely used. Animals would have been fasted overnight before drug administration.

-

Drug Formulation: For oral administration, this compound was likely dissolved or suspended in an appropriate vehicle such as water or a methylcellulose solution. For parenteral administration, a sterile saline solution would have been used. For metabolism and distribution studies, ¹⁴C-labeled sultopride was utilized.[1][4]

-

Administration: Oral doses were administered by gavage. Intramuscular and intravenous injections were administered into appropriate muscle groups and veins, respectively.

Sample Collection

-

Blood Sampling: Serial blood samples were collected at predetermined time points post-administration from a suitable site (e.g., tail vein in rats, marginal ear vein in rabbits, cephalic vein in dogs). Blood was likely collected into heparinized tubes and centrifuged to obtain plasma, which was then stored frozen until analysis.

-

Urine and Feces Collection: For excretion and metabolism studies, animals were housed in individual metabolism cages to allow for the separate collection of urine and feces over specified periods.

Bioanalytical Methods

-

Sample Preparation: Plasma samples likely underwent a protein precipitation step (e.g., with acetonitrile) or liquid-liquid extraction to isolate sultopride and its metabolites. Urine samples may have been diluted and, in some cases, subjected to enzymatic hydrolysis to cleave conjugates before extraction.

-

Analytical Techniques: High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the standard method for the quantification of sultopride and its metabolites in biological matrices. Thin-layer chromatography (TLC) and scintillation counting were also employed for the analysis of radiolabeled compounds.[4]

Visualizations

Experimental Workflow

Caption: A generalized workflow for a typical preclinical pharmacokinetic study of sultopride.

Metabolic Pathways

Caption: Comparative metabolic pathways of sultopride in different animal models.

References

- 1. Absorption, distribution and excretion of sultopride in man and several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Disposition of enantiomers of sultopride in a human, rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regional distribution of sultopride and sulpiride in rat brain measured by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biotransformation of sultopride in man and several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroleptic Profile of Sultopride Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sultopride hydrochloride is a substituted benzamide antipsychotic agent recognized for its potent neuroleptic effects. This technical guide provides an in-depth examination of the pharmacological properties of this compound, with a focus on its mechanism of action, receptor binding profile, and the preclinical and clinical evidence supporting its antipsychotic activity. Quantitative data are presented in structured tables for comparative analysis, and key experimental methodologies are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of the core neuroleptic effects of this compound.

Introduction

This compound is a typical antipsychotic medication primarily utilized in the treatment of schizophrenia and other psychotic disorders.[1][2] As a member of the substituted benzamide class of drugs, its therapeutic efficacy is intrinsically linked to its interaction with the central dopaminergic system.[1][3] This guide delves into the fundamental neuropharmacology of sultopride, providing a technical resource for researchers and professionals in the field of drug development.

Mechanism of Action

The primary mechanism of action of this compound is its potent and selective antagonism of dopamine D2 and D3 receptors.[4] In conditions such as schizophrenia, an overactivity of dopamine transmission, particularly in the mesolimbic pathway, is associated with the manifestation of positive symptoms like hallucinations and delusions.[1] By blocking these D2 and D3 receptors, sultopride effectively reduces this dopaminergic hyperactivity, thereby alleviating these symptoms.[1]

While its principal therapeutic effects are attributed to dopamine receptor blockade, sultopride has also been noted to possess some affinity for serotonin receptors, specifically the 5-HT3 subtype.[1] This interaction may contribute to its overall clinical profile, potentially influencing negative symptoms of schizophrenia, such as social withdrawal and apathy.[1]

Receptor Binding Profile

The affinity of this compound for various neurotransmitter receptors dictates its therapeutic efficacy and side-effect profile. The following table summarizes the available quantitative data on the binding affinities of sultopride and its structural analogs, sulpiride and amisulpride.

| Compound | Receptor | Binding Affinity (IC50/Ki) | Species | Reference |

| Sultopride | D2 Receptor | 120 nM (IC50) | In vitro | [3] |

| D3 Receptor | 4.8 nM (IC50) | In vitro | [3] | |

| Sulpiride | D2 Receptor | 181 nM (IC50) | In vitro | [3] |

| D3 Receptor | 17.5 nM (IC50) | In vitro | [3] | |

| Amisulpride | D2 Receptor | 2.8 nM (Ki) | Human | [5] |

| D3 Receptor | 3.2 nM (Ki) | Human | [5] | |

| 5-HT7 Receptor | 11.5 nM (Ki) | In vitro | [3] | |

| 5-HT2B Receptor | 13 nM (Ki) | In vitro | [3] |

Preclinical Pharmacology: Experimental Protocols

The antipsychotic properties of this compound have been characterized through various preclinical models. These experiments are crucial for determining the efficacy and potential side effects of novel compounds.

Amphetamine-Induced Stereotypy in Rodents

This model is widely used to screen for antipsychotic activity. Amphetamine induces stereotyped behaviors, such as sniffing, licking, and gnawing, by increasing synaptic dopamine levels. Antipsychotic drugs that block dopamine receptors can inhibit these behaviors.

Protocol:

-

Animals: Male Wistar rats (120-200 g) are used.

-

Groups: Animals are divided into a control group and a test group (n=6 per group).

-

Drug Administration: The test group receives this compound (intraperitoneally, i.p.), while the control group receives a vehicle. Thirty minutes later, all animals are administered d-amphetamine (1.5 mg/kg, subcutaneously, s.c.).[6]

-

Observation: The animals are placed in individual cages and observed for stereotyped behaviors. The intensity of these behaviors is scored at regular intervals over a 60-minute period.[6]

-

Evaluation: The ability of this compound to reduce the amphetamine-induced stereotypy score is indicative of its neuroleptic potential.

Catalepsy in Rodents

Catalepsy, a state of motor immobility and waxy flexibility, is a classic preclinical indicator of the extrapyramidal side effects associated with dopamine D2 receptor blockade in the nigrostriatal pathway.

Protocol:

-

Animals: Mice are used for this assay.

-

Groups: Animals are divided into a control group and experimental groups receiving different doses of this compound.

-

Drug Administration: The test drug is administered via subcutaneous (s.c.) injection.

-

Assessment: At various time points after drug administration (e.g., 30, 60, 120, and 360 minutes), the mice are gently placed with their forepaws on a horizontal bar.[7]

-

Evaluation: An animal is considered cataleptic if it remains in this position for 60 seconds. The percentage of cataleptic animals in each group is calculated, and an ED50 value can be determined to compare potency.[7]

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Signaling Pathway

This compound exerts its primary effect by antagonizing the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR). The binding of dopamine to the D2 receptor typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, sultopride prevents this signaling cascade.

Caption: Dopamine D2 Receptor Antagonism by Sultopride.

Experimental Workflow for Antipsychotic Drug Screening

The process of screening potential antipsychotic drugs involves a series of in vitro and in vivo assays to determine their efficacy and safety profile.

Caption: Workflow for Antipsychotic Drug Discovery and Development.

Clinical Efficacy and Safety

Clinical trials have demonstrated the efficacy of sultopride in managing the symptoms of schizophrenia.[8][9] The therapeutic dose range is typically between 400 and 800 mg daily.[10] Positron Emission Tomography (PET) studies have shown that a dopamine D2 receptor occupancy of 70-80% is associated with optimal antipsychotic effects with a reduced risk of extrapyramidal symptoms.[11] For sultopride, this level of occupancy is achieved at doses of 20-35 mg, suggesting that historically prescribed clinical doses may have been higher than necessary.[11]

Common side effects of this compound are consistent with its mechanism of action and include:

-

Extrapyramidal Symptoms (EPS): Due to the blockade of D2 receptors in the nigrostriatal pathway, symptoms such as parkinsonism, dystonia, and akathisia can occur.[12][13]

-

Hyperprolactinemia: Blockade of D2 receptors in the tuberoinfundibular pathway can lead to elevated prolactin levels.

-

Sedation and Drowsiness

-

Weight Gain

Conclusion

This compound is a potent neuroleptic agent with a well-defined mechanism of action centered on the antagonism of dopamine D2 and D3 receptors. Its efficacy in treating the positive symptoms of schizophrenia is supported by extensive preclinical and clinical data. A thorough understanding of its receptor binding profile, dose-dependent receptor occupancy, and potential for side effects is crucial for its rational use in clinical practice and for guiding the development of novel antipsychotic therapies. This technical guide provides a consolidated resource of quantitative data and experimental methodologies to aid researchers and clinicians in their understanding and application of this compound.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Amisulpride - Wikipedia [en.wikipedia.org]

- 4. Rodent Amphetamine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]

- 5. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. vbspu.ac.in [vbspu.ac.in]

- 8. Sulpiride trial in chronic schizophrenia with comparison of two dosage regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Controlled trial of sulpiride in chronic schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. clinicaltrials.eu [clinicaltrials.eu]

- 11. The antipsychotic sultopride is overdosed--a PET study of drug-induced receptor occupancy in comparison with sulpiride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. (-)-sulpiride | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

Sultopride Hydrochloride: A Deep Dive into its Function as a Selective Dopamine Antagonist

For Researchers, Scientists, and Drug Development Professionals

Sultopride hydrochloride, a substituted benzamide antipsychotic, has carved a niche in the treatment of schizophrenia and other psychotic disorders. Its therapeutic efficacy is intrinsically linked to its selective antagonism of dopamine D2 and D3 receptors. This technical guide provides a comprehensive overview of the core pharmacological principles of this compound, including its binding affinity, pharmacokinetic profile, and the molecular mechanisms underpinning its therapeutic effects and adverse reactions.

Mechanism of Action: Selective Dopamine Receptor Blockade

This compound's primary mechanism of action lies in its ability to selectively bind to and block dopamine D2 and D3 receptors in the brain.[1] This antagonistic action is particularly relevant in the mesolimbic pathway, a key neural circuit implicated in the positive symptoms of schizophrenia, such as hallucinations and delusions. By attenuating the effects of excess dopamine in this region, sultopride alleviates these core psychotic symptoms.

However, its interaction with dopamine receptors is not limited to the mesolimbic pathway. Blockade of D2 receptors in the nigrostriatal pathway, which is crucial for motor control, is the primary cause of extrapyramidal side effects (EPS) associated with sultopride and other D2 antagonists.[2] Furthermore, its action on the tuberoinfundibular pathway can lead to hyperprolactinemia by inhibiting the tonic suppression of prolactin release by dopamine.

Receptor Binding Affinity

| Receptor Subtype | Binding Affinity (Ki) in nM (for Sulpiride) |

| Dopamine D1 | > 10,000 |

| Dopamine D2 | 10 - 20 |

| Dopamine D3 | ~20 |

| Dopamine D4 | ~7,700 |

Note: Ki values are inversely proportional to binding affinity; a lower Ki value indicates a higher affinity. Data for sulpiride is presented as a proxy for this compound due to their structural and functional similarities.

This table highlights the significantly higher affinity of the benzamide class of drugs for D2 and D3 receptors compared to D1 and D4 receptors, underscoring their selectivity.

Pharmacokinetics and Metabolism

The absorption, distribution, metabolism, and excretion (ADME) of this compound determine its therapeutic window and dosing regimen. While comprehensive human clinical trial data for this compound's pharmacokinetic parameters (Cmax, Tmax, AUC) is limited in publicly available literature, studies on the closely related compound sulpiride offer valuable insights.

Oral administration of sulpiride results in peak plasma concentrations (Cmax) being reached within 3 to 6 hours (Tmax).[3] The bioavailability of oral sulpiride is relatively low and can be variable among individuals.[3] The elimination half-life is in the range of 6 to 9 hours.[4] Sultopride is primarily excreted unchanged in the urine, indicating minimal hepatic metabolism.[4]

Experimental Protocols

Radioligand Receptor Binding Assay (Competitive Inhibition)

This protocol outlines a general method for determining the binding affinity of a compound like this compound to dopamine D2 receptors using a competitive radioligand binding assay with [3H]-spiperone.

Objective: To determine the inhibitory constant (Ki) of this compound for the dopamine D2 receptor.

Materials:

-

Membrane preparations from cells expressing human dopamine D2 receptors.

-

[3H]-spiperone (radioligand).

-

This compound (test compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Incubation: In each well of a 96-well microplate, combine the membrane preparation, a fixed concentration of [3H]-spiperone (typically at or near its Kd value), and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled D2 antagonist, e.g., haloperidol).

-

Equilibration: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-spiperone) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Logical Relationships

Dopamine D2 Receptor Antagonism Signaling Pathway

Caption: Sultopride's antagonism of the D2 receptor prevents dopamine-mediated inhibition of adenylyl cyclase.

Mechanism of Therapeutic Effect and Extrapyramidal Symptoms

Caption: Sultopride's D2 blockade has distinct effects in different brain pathways.

Experimental Workflow for Determining Binding Affinity

Caption: Workflow for a competitive radioligand binding assay to determine sultopride's affinity.

Conclusion

This compound's clinical utility as an antipsychotic is firmly rooted in its selective antagonism of dopamine D2 and D3 receptors. This targeted mechanism of action effectively mitigates the positive symptoms of schizophrenia. However, this same mechanism is responsible for its dose-limiting extrapyramidal side effects. A thorough understanding of its receptor binding profile, pharmacokinetic properties, and the downstream signaling consequences of D2/D3 receptor blockade is paramount for optimizing its therapeutic use and for the development of future antipsychotic agents with improved efficacy and safety profiles. The experimental methodologies and conceptual frameworks presented in this guide offer a robust foundation for researchers and drug development professionals engaged in the study of this compound and related compounds.

References

- 1. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 2. droracle.ai [droracle.ai]

- 3. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]

- 4. How changes in dopamine D2 receptor levels alter striatal circuit function and motivation - PMC [pmc.ncbi.nlm.nih.gov]

Initial Crystallization Studies of Sultopride Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational crystallization studies for sultopride hydrochloride. It is designed to offer researchers and drug development professionals a structured approach to characterizing the solid-state properties of this active pharmaceutical ingredient (API). The guide encompasses known physicochemical data, detailed experimental protocols for solubility and solid-form screening, and a logical workflow for these initial studies.

Physicochemical Properties of this compound

A thorough understanding of the fundamental physicochemical properties of an API is the cornerstone of any crystallization study. This compound (C₁₇H₂₇ClN₂O₄S) is a substituted benzamide with antipsychotic properties, acting as a selective D2 and D3 dopamine receptor antagonist.[1][2] The hydrochloride salt form enhances its aqueous solubility compared to the free base.[3]

General Properties

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₆N₂O₄S・HCl | [4] |

| Molecular Weight | 390.93 g/mol | [4][5] |

| CAS Number | 23694-17-9 | [2] |

| Appearance | White to beige crystalline solid | [6][7] |

| Melting Point | 190°C to 193°C | [3][7] |

Solubility Data

The solubility of this compound has been reported in several solvent systems, which is critical for designing crystallization experiments.

| Solvent | Solubility | Source |

| Water | 2.0 mg/mL (room temperature) | [3][6] |

| Ethanol | 2.6 mg/mL | [3][6] |

| 0.1 M Hydrochloric Acid | 7.0 mg/mL | [3][6] |

| 45% (w/v) aq. 2-hydroxypropyl-β-cyclodextrin | 8.0 mg/mL | [6] |

| Dimethyl Sulfoxide (DMSO) | Soluble |

Experimental Protocols

The following sections detail standardized, yet representative, experimental protocols for the initial solid-state characterization of this compound. These methodologies are based on established practices in pharmaceutical sciences.

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of this compound in various media.

Objective: To quantify the concentration of this compound in a saturated solution at a specific temperature and pH.

Materials:

-

This compound API

-

Calibrated pH meter

-

Analytical balance

-

Thermostatically controlled shaker bath

-

20 mL glass vials with screw caps

-

0.22 µm syringe filters

-

HPLC system with UV detector

-

Buffer solutions (pH 1.2, 4.5, 6.8) and purified water

Procedure:

-

Add an excess amount of this compound (e.g., ~20 mg) to 10 mL of the desired test medium (e.g., water, pH 1.2 buffer) in a glass vial. This ensures that a solid phase remains at equilibrium.

-

Securely cap the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed in the bath for at least 2 hours to allow for sedimentation of the excess solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into an HPLC vial. Dilute the filtrate as necessary with the mobile phase.

-

Analyze the concentration of the dissolved this compound using a validated HPLC method.

-

Measure the pH of the remaining suspension to confirm the final pH of the medium.

-

Perform the experiment in triplicate for each solvent system.

Polymorph and Solvate Screening

This protocol is designed to discover different crystalline forms (polymorphs) and solvates of this compound.

Objective: To crystallize this compound under a wide range of conditions to identify potential new solid forms.

Materials:

-

This compound API

-

A diverse library of solvents (e.g., polar, non-polar, protic, aprotic; see Table below)

-

Small-scale crystallization vials (e.g., 2 mL)

-

Hot plate/stirrer, ultrasonic bath, vacuum oven

-

Microscope

-

Powder X-ray Diffractometer (PXRD)

Solvent Library Example:

| Class | Solvents |

|---|---|

| Alcohols | Methanol, Ethanol, Isopropanol |

| Ketones | Acetone, Methyl Ethyl Ketone |

| Esters | Ethyl Acetate, Isopropyl Acetate |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane |

| Hydrocarbons | Heptane, Toluene |

| Chlorinated | Dichloromethane |

| Nitriles | Acetonitrile |

| Aqueous | Water, Water/Ethanol mixtures |

Procedures:

-

Slow Evaporation:

-

Prepare near-saturated solutions of this compound in various solvents at room temperature.

-

Filter the solutions into clean vials.

-

Cover the vials with perforated parafilm to allow for slow solvent evaporation.

-

Visually inspect for crystal formation over several days.

-

-

Cooling Crystallization:

-

Prepare saturated solutions at an elevated temperature (e.g., 50°C).

-

Slowly cool the solutions to room temperature, and then to a lower temperature (e.g., 4°C).

-

Observe for precipitation/crystallization.

-

-

Anti-Solvent Addition:

-

Prepare a concentrated solution of this compound in a "good" solvent.

-

Slowly add an "anti-solvent" (in which the API is poorly soluble) until turbidity is observed.

-

Allow the solution to stand and observe for crystal growth.

-

-

Slurry Equilibration:

-

Suspend an excess of this compound in various solvents.

-

Agitate the slurries at different temperatures (e.g., room temperature, 50°C) for an extended period (e.g., 7 days).

-

Isolate the solid material by filtration.

-

Solid-State Characterization: All solid materials obtained from the screening experiments should be analyzed, at a minimum, by Powder X-ray Diffraction (PXRD) to identify their crystalline form. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide further information on thermal properties and solvent content.

Physicochemical Characterization

Objective: To characterize the physical and chemical properties of any identified solid forms.

-

Powder X-ray Diffraction (PXRD): Used to identify the unique "fingerprint" of a crystalline form. The sample is irradiated with X-rays, and the diffraction pattern is recorded.

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to detect polymorphic transitions.

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to quantify the amount of residual solvent or water in a crystal lattice (solvates/hydrates).

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the chemical bonding and functional groups within the molecule, which can differ between polymorphs.

-

Scanning Electron Microscopy (SEM): Visualizes the particle morphology (shape and size) of the crystalline material.

Visualization of Workflows

Experimental Workflow for Initial Crystallization Studies

Caption: Workflow for the initial crystallization and solid-form screening of an API.

Decision Logic for Solid Form Analysis

Caption: Decision tree for analyzing solids obtained from polymorph screening.

References

- 1. crystecpharma.com [crystecpharma.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Physico-chemical characterization of solids of pharmaceutical interest | Department of Chemistry [chimica.dip.unipv.it]

- 4. Stability screening of pharmaceutical cocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmaceutical Cocrystals: A Novel Systematic Approach for the Administration of Existing Drugs in New Crystalline Form – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Preparation of Sultopride Hydrochloride Solution for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sultopride hydrochloride is a selective dopamine D2 and D3 receptor antagonist used in pharmacological research to investigate the dopaminergic system and its role in psychosis.[1][2][3] Proper preparation of this compound solutions is critical for accurate and reproducible results in in vivo studies. This document provides detailed protocols and data for the solubilization and preparation of this compound for administration in animal models.

Data Presentation: Solubility of this compound

The solubility of this compound varies across different solvent systems. The hydrochloride salt form enhances its aqueous solubility compared to the free base.[4] Below is a summary of its solubility in commonly used laboratory solvents.

| Solvent | Solubility | Concentration (mM)¹ | Notes | Source |

| Water | 2.0 mg/mL | ~5.12 mM | Clear solution.[1] | [1][4] |

| Water (with ultrasonication) | 50 mg/mL | ~127.90 mM | Requires sonication to achieve dissolution. | [5][6] |

| 0.1 M Hydrochloric Acid (HCl) | 7.0 mg/mL | ~17.91 mM | Increased solubility in acidic conditions.[4] | [4] |

| Ethanol | 2.6 mg/mL | ~6.65 mM | - | [4] |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | ~127.90 mM | Requires sonication to achieve dissolution. | [5][6] |

| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 8.0 mg/mL | ~20.46 mM | - | [1] |

¹Calculated based on a molecular weight of 390.93 g/mol for this compound.[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound in Saline for Intraperitoneal (IP) Injection

This protocol is suitable for preparing an aqueous solution of this compound for systemic administration in rodents.

Materials:

-

This compound powder

-

Sterile 0.9% saline solution

-

Sterile conical tubes (15 mL or 50 mL)

-

Vortex mixer

-

Sonicator (optional, but recommended for higher concentrations)

-

Sterile syringe filters (0.22 µm)

-

Sterile syringes and needles

-

Calibrated pH meter

Procedure:

-

Calculate the required amount of this compound:

-

Determine the desired final concentration (e.g., in mg/mL) and the total volume needed for the experiment.

-

Example Calculation: For a 10 mg/mL solution in 10 mL of saline:

-

Mass = 10 mg/mL * 10 mL = 100 mg of this compound.

-

-

-

Weigh the this compound:

-

Accurately weigh the calculated amount of this compound powder using an analytical balance.

-

-

Dissolution:

-

Transfer the weighed powder into a sterile conical tube.

-

Add a portion (e.g., 80%) of the final volume of sterile 0.9% saline to the tube.

-

Vortex the mixture vigorously for 1-2 minutes to aid dissolution.

-

If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. For concentrations up to 50 mg/mL in water, ultrasonication may be necessary.[5][6]

-

-

Volume Adjustment:

-

Once the this compound is completely dissolved, add the remaining sterile 0.9% saline to reach the final desired volume.

-

Vortex briefly to ensure a homogenous solution.

-

-

Sterile Filtration:

-

Draw the solution into a sterile syringe.

-

Attach a 0.22 µm sterile syringe filter to the syringe.

-

Filter the solution into a new sterile tube. This step is crucial to remove any potential microbial contamination and undissolved particulates before in vivo administration.[7]

-

-

Storage:

Protocol 2: Preparation of a Higher Concentration Stock Solution in DMSO

For studies requiring higher concentrations or for ease of dilution, a stock solution in DMSO can be prepared. Note that the final concentration of DMSO administered to the animal should be minimized to avoid toxicity.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

-

Sterile 0.9% saline or phosphate-buffered saline (PBS) for dilution

-

Sterile conical tubes

-

Vortex mixer

-

Sonicator

Procedure:

-

Prepare the DMSO stock solution:

-

Storage of Stock Solution:

-

Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months.[7]

-

-

Preparation of Working Solution for Injection:

-

On the day of the experiment, thaw the DMSO stock solution.

-

Calculate the volume of the stock solution needed based on the final desired concentration and volume for injection.

-

Dilute the DMSO stock solution with a suitable sterile vehicle (e.g., 0.9% saline) to the final concentration.

-

Important: Ensure the final concentration of DMSO in the injected solution is low (typically <5%) to avoid vehicle-induced toxicity.

-

Vortex the final solution thoroughly.

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for preparing this compound solution for in vivo use.

Signaling Pathway

Caption: this compound acts as an antagonist at dopamine D2/D3 receptors.

References

Protocol for the Administration of Sultopride Hydrochloride to Rodents: Application Notes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and administration of sultopride hydrochloride to rodent models, primarily mice and rats. This compound is a selective dopamine D2 and D3 receptor antagonist used in neuroscience research to investigate dopaminergic signaling and its role in various physiological and pathological processes.

Data Presentation

The following tables summarize key quantitative data for the administration of this compound and the related compound sulpiride in rodents, as reported in the scientific literature.

Table 1: Sultopride Administration Data in Rodents

| Species | Route of Administration | Dose Range | Vehicle | Reported Effect/Measurement |

| Rat | Intraperitoneal (IP) | 20 mg/kg | Not Specified | Study of absorption, metabolism, and excretion.[1] |

| Rat | Oral | 20 mg/kg | Not Specified | Study of absorption, metabolism, and excretion.[1] |

| Rat | Intravenous (IV) | 50 mg/kg | Not Specified | Pharmacokinetic study of enantiomers.[2] |

| Rat | Intraperitoneal (IP) | 100 mg/kg | Normal Saline | Investigation of effects on dopamine turnover. |

| Rat | Oral | Not Specified | Not Specified | Well absorbed after administration.[3] |

| Rat | Intramuscular (IM) | Not Specified | Not Specified | Well absorbed after administration.[3] |

Table 2: Sulpiride (a related benzamide) Administration Data in Rodents

| Species | Route of Administration | Dose Range | Vehicle | Reported Effect/Measurement |

| Mouse | Intraperitoneal (IP) | 40, 60, 80 mg/kg | Saline | Study on body weight changes.[4][5] |

| Rat | Intraperitoneal (IP) | 10, 20 mg/kg | Not Specified | Study on body weight changes.[5] |

| Rat | Intraperitoneal (IP) | 3.0 - 180.0 mg/kg | Not Specified | Effects on open-field and stereotyped behavior.[6] |

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Injection

This protocol describes the preparation of this compound for parenteral administration.

Materials:

-

This compound powder

-

Sterile normal saline (0.9% sodium chloride) or phosphate-buffered saline (PBS)

-

Sterile vials

-

Sterile syringes and needles

-

Vortex mixer

-

Ultrasonic water bath

-

0.22 µm sterile syringe filter

Procedure:

-